molecular formula C11H12ClFN2O B2465402 1-(2-Chloro-6-fluorobenzoyl)piperazine CAS No. 1016491-13-6

1-(2-Chloro-6-fluorobenzoyl)piperazine

Cat. No. B2465402
CAS RN: 1016491-13-6
M. Wt: 242.68
InChI Key: MMVJFVUMQOZFQB-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorobenzoyl)piperazine” is a chemical compound with the CAS Number: 1016491-13-6 . It has a molecular weight of 242.68 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “1-(2-Chloro-6-fluorobenzoyl)piperazine” is 1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(2-Chloro-6-fluorobenzoyl)piperazine” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

1-(2-Chloro-6-fluorobenzoyl)piperazine, along with its analogs, has been studied for its molecular conformation and intermolecular interactions. Research reveals that while molecules of 3-fluorobenzoyl are linked by hydrogen bonds into a three-dimensional structure, there are no hydrogen bonds in the 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogs (Mahesha et al., 2019).

Bioorthogonal Labeling Applications

Piperazine derivatives, including those functionalized with fluorobenzoyl groups, have been synthesized and characterized for their potential in bioorthogonal labeling. This research is significant for labeling in biological systems, potentially aiding in tracking and analysis of biological processes (Mamat et al., 2016).

Antibacterial and Anthelmintic Activity

A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a related compound, showed its potential in antibacterial and anthelmintic applications. The compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Antimicrobial Potential

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which bear structural similarity, have shown potential antimicrobial activity. This research suggests potential applications in the development of new antimicrobial agents (Babu et al., 2015).

Antifungal Synergy

A spirocyclic piperazine derivative exhibited significant synergy with fluconazole against Candida albicans. This indicates potential application in enhancing antifungal therapies (Premachandra et al., 2015).

Cancer Cell Cytotoxicity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cytotoxic activity on various cancer cell lines, suggesting potential applications in cancer therapy (Yarim et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJFVUMQOZFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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